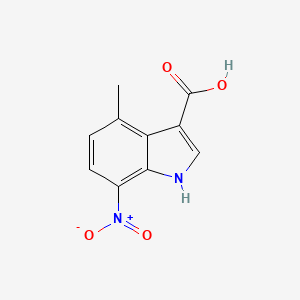
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate is a chemical compound with a unique structure that includes an imidazolidine ring
Vorbereitungsmethoden
The synthesis of Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate typically involves the reaction of imidazolidine-2,4-dione derivatives with methoxyacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial growth by interfering with essential enzymatic processes within the bacterial cells . The exact molecular pathways and targets are still under investigation, but it is thought to involve the disruption of cell wall synthesis or protein function.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate can be compared with similar compounds such as:
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Thiazolidine-2,4-dione derivatives: These compounds share the imidazolidine ring structure and have similar reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C7H8N2O5 |
|---|---|
Molekulargewicht |
200.15 g/mol |
IUPAC-Name |
methyl (2Z)-2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate |
InChI |
InChI=1S/C7H8N2O5/c1-13-4(6(11)14-2)3-5(10)9-7(12)8-3/h1-2H3,(H2,8,9,10,12)/b4-3- |
InChI-Schlüssel |
VXMUXNCNTZNHQP-ARJAWSKDSA-N |
Isomerische SMILES |
CO/C(=C\1/C(=O)NC(=O)N1)/C(=O)OC |
Kanonische SMILES |
COC(=C1C(=O)NC(=O)N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


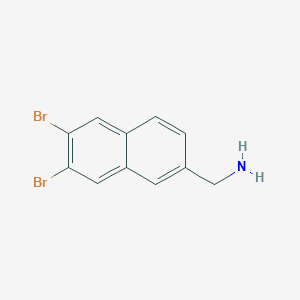
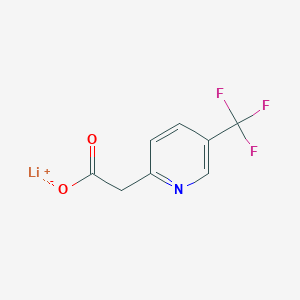
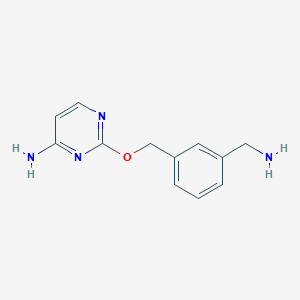
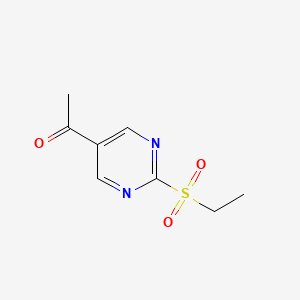
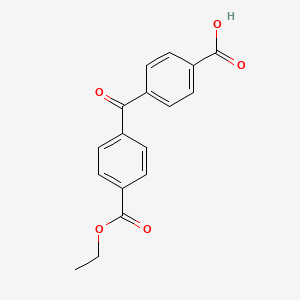
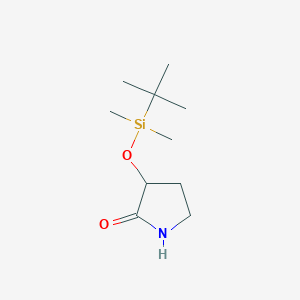

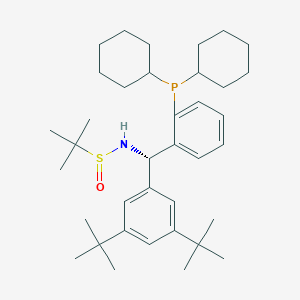
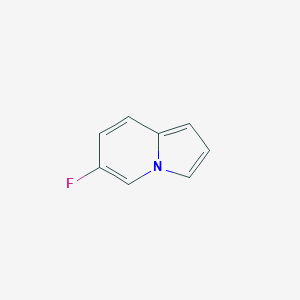
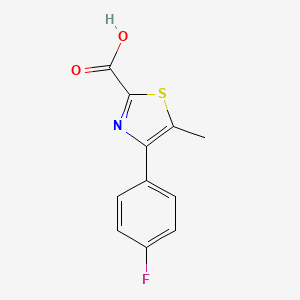
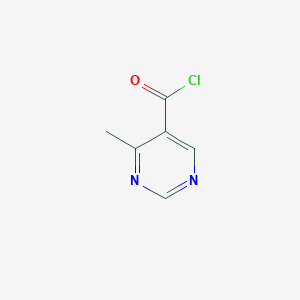

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)
